3-benzothiazole

Beschreibung

Historical Context and Contemporary Significance as a Heterocyclic Scaffold

Benzothiazole (B30560), a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a cornerstone in the field of organic and medicinal chemistry since its initial synthesis in the late 19th century. wjahr.com Its unique structural framework, containing both nitrogen and sulfur heteroatoms, confers a distinct chemical reactivity and a capacity to interact with a wide array of biological targets. nih.govtandfonline.com This has established the benzothiazole nucleus as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological receptors with high affinity. wjahr.com

Historically, benzothiazole's utility was first recognized in the dye industry and as a vulcanization accelerator in rubber production. nih.govscirp.org However, its significance expanded dramatically as researchers uncovered the extensive pharmacological potential of its derivatives. wjahr.com The discovery of the biological activity of compounds like Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighted the importance of the benzothiazole core in neuroprotective agents and drew significant attention to this class of compounds. nih.govtandfonline.com

In contemporary chemical research, the benzothiazole scaffold is integral to the design and discovery of new therapeutic agents. crimsonpublishers.com Its structural rigidity, combined with the potential for substitution at various positions, allows for the fine-tuning of electronic and steric properties, enabling the development of highly selective and potent molecules. wjahr.com The versatility of this scaffold is demonstrated by its presence in a diverse range of pharmaceuticals, natural products, and functional materials. nih.govcrimsonpublishers.com As such, benzofused heterocyclic systems like benzothiazole remain a focal point for synthetic and medicinal chemists aiming to develop novel molecules with significant biological and material applications. crimsonpublishers.comjchemrev.com

Scope and Current Research Landscape of Benzothiazole Derivatives

The current research landscape for benzothiazole derivatives is both broad and dynamic, spanning medicinal chemistry, materials science, and green chemistry. jchemrev.commdpi.comresearchgate.net The development of novel synthetic methodologies, particularly for 2-substituted benzothiazoles, is a major focus, with an emphasis on improving reaction efficiency, yield, and selectivity. benthamdirect.comrsc.org Modern approaches increasingly utilize green chemistry principles, employing environmentally benign catalysts and reaction conditions to synthesize these valuable compounds. nih.govmdpi.comijbpas.com

In medicinal chemistry, benzothiazole derivatives are being extensively investigated for a wide spectrum of biological activities. tandfonline.comwisdomlib.org Research continues to uncover their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. wjahr.comjchemrev.comjchemrev.com The ability of these compounds to act as inhibitors for various enzymes makes them attractive candidates for targeted therapies. benthamdirect.comingentaconnect.com Furthermore, derivatives are being explored for applications in neurodegenerative disease diagnostics and treatment, acting on targets related to conditions like Alzheimer's and Parkinson's disease. nih.govjchemrev.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are now routinely used to rationally design new derivatives with optimized pharmacokinetic profiles and enhanced potency. wjahr.com

Beyond pharmaceuticals, the benzothiazole core is a key building block in materials science. researchgate.net Its inherent fluorescence has led to the development of derivatives used as fluorescent markers and imaging agents for biological structures like β-amyloid plaques. nih.govjchemrev.com The electronic properties of the benzothiazole system are also harnessed in the creation of organic semiconductors and materials for light-emitting diodes (LEDs). researchgate.net This dual utility in both medicine and materials ensures that the benzothiazole scaffold will remain a subject of intensive and diverse scientific investigation. jchemrev.com

Interactive Data Tables

Table 1: Selected Research Findings on Benzothiazole Derivatives

| Derivative Class | Area of Investigation | Key Research Finding |

| 2-Arylbenzothiazoles | Anticancer | Certain derivatives exhibit potent activity by inhibiting tumor cell proliferation and inducing apoptosis. wjahr.comresearchgate.net |

| Benzothiazole-Triazole Conjugates | Antimicrobial | Schiff bases of these hybrids have shown significant antibacterial and antifungal properties. jchemrev.comjchemrev.com |

| Benzothiazole Sulfonamides | Antiviral | Have been developed as inhibitors of HIV-1 protease with improved potency and bioavailability. nih.govijbpas.com |

| Pyrazole-Conjugated Benzothiazoles | Antioxidant & Antitubercular | Derivatives have demonstrated notable antioxidant and anti-tuberculosis activities in studies. wisdomlib.org |

| 2-(4-Hydroxyphenyl)benzothiazoles | Neuroprotection | Investigated for use as imaging agents for β-amyloid plaques in Alzheimer's disease diagnostics. jchemrev.com |

Table 2: Examples of Marketed Drugs Containing the Benzothiazole Scaffold

| Drug Name | Primary Therapeutic Use |

| Riluzole | Treatment of Amyotrophic Lateral Sclerosis (ALS) tandfonline.comcrimsonpublishers.com |

| Pramipexole | Treatment of Parkinson's disease and restless legs syndrome crimsonpublishers.com |

| Flutemetamol (¹⁸F) | PET imaging agent for β-amyloid plaques in the brain crimsonpublishers.com |

| Ethoxzolamide | Diuretic, used in the treatment of glaucoma crimsonpublishers.com |

| Dithiazanine Iodide | Anthelmintic (anti-parasitic) crimsonpublishers.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

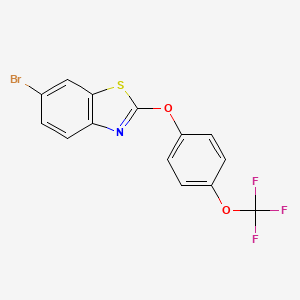

6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQULYFAKUZDRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Benzothiazole Systems

Classical and Contemporary Approaches to Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole nucleus has traditionally relied on the condensation of 2-aminothiophenol (B119425) with various electrophiles. While effective, these classical methods often require harsh conditions. Contemporary approaches have focused on refining these cyclization strategies and developing novel pathways that offer milder conditions, higher yields, and broader substrate scopes.

Cyclization Reactions Utilizing 2-Aminothiophenol Precursors

The reaction of 2-aminothiophenol with carbonyl compounds or their equivalents remains a cornerstone of benzothiazole synthesis. mdpi.com This approach involves the initial formation of a Schiff base or related intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. mdpi.com

A variety of reagents can be condensed with 2-aminothiophenol, including aldehydes, ketones, carboxylic acids, and acyl chlorides, to produce a diverse range of 2-substituted benzothiazoles. ekb.eg For instance, the condensation with aldehydes is one of the most common methods. mdpi.com Researchers have employed various catalysts and conditions to optimize this reaction. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to synthesize 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in excellent yields. nih.gov Another approach utilizes baker's yeast in dichloromethane (B109758) for a mild and efficient synthesis. indexcopernicus.com Polyphosphoric acid is effective for the reaction with aromatic acids, providing good yields of 2-substituted benzothiazoles. indexcopernicus.com

The following table summarizes representative examples of cyclization reactions with 2-aminothiophenol.

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | Excellent | nih.gov |

| Aldehydes | Baker's Yeast, DCM | 2-Substituted benzothiazoles | Moderate to Good | indexcopernicus.com |

| Aromatic Acids | Polyphosphoric Acid | 2-Arylbenzothiazoles | Good | indexcopernicus.com |

| Benzaldehydes | Na₂S₂O₄, Water-Ethanol, Reflux | 2-Arylbenzothiazoles | 51-82% | mdpi.com |

| 2-Hydroxybenzaldehyde | Glycerol, 110-170 °C | 2-(2-Hydroxyphenyl)benzothiazoles | 62-71% | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like benzothiazoles. rsc.orgcore.ac.uk These reactions are highly atom-economical and often adhere to the principles of green chemistry by reducing waste, time, and energy consumption. rsc.org

A notable example is the Biginelli reaction, which has been adapted for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. core.ac.ukrsc.org In this one-pot, three-component condensation, 2-aminobenzothiazole (B30445), an aldehyde, and a β-ketoester react to form the fused heterocyclic system. core.ac.uk Another MCR involves the reaction of 2-aminobenzothiazole, an arylglyoxal, and a 1,3-dicarbonyl compound in acetic acid to yield pyrimido[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazoles and rsc.orgorganic-chemistry.orgbenzothiazolo[3,2-a]quinazolines. arkat-usa.org

MCRs have also been developed for the synthesis of the core benzothiazole ring itself. For instance, a copper-catalyzed three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide (B99878), and an aldehyde provides 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org

The table below presents examples of multicomponent reactions for benzothiazole synthesis.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminobenzothiazole, Aldehyde, β-Ketoester | PdCl₂, Microwave, Solvent-free | Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo mdpi.comcore.ac.ukthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives | Good | core.ac.uk |

| 2-Aminobenzothiazole, Arylglyoxal, 1,3-Dicarbonyl compound | Acetic Acid, Reflux | Pyrimido[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazoles | Good | arkat-usa.org |

| 1-Iodo-2-nitroarene, Sodium sulfide, Aldehyde | Copper catalyst | 2-Substituted 1,3-benzothiazoles | Good | organic-chemistry.org |

| 2-Iodoanilines, Benzyl amines, Sulfur powder | Cu(OAc)₂·H₂O, 1,10-phenanthroline | 2-Arylbenzothiazoles | 76% | rsc.org |

Catalytic Approaches in Benzothiazole Synthesis

Catalysis has revolutionized benzothiazole synthesis, offering milder reaction conditions, improved selectivity, and access to a wider range of derivatives. mdpi.comcore.ac.ukorganic-chemistry.org Both transition metal catalysis and organocatalysis have been successfully applied, often in conjunction with green chemistry principles. core.ac.ukorganic-chemistry.org

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzothiazole ring system through cross-coupling reactions. rsc.orgorganic-chemistry.org These methods often involve the intramolecular C-S bond formation. indexcopernicus.com

Copper-catalyzed reactions are prevalent due to the low cost and high catalytic activity of copper. asianpubs.org For example, a ligand-free copper(I)-catalyzed one-pot cascade reaction of 2-haloanilines with isothiocyanates produces N-substituted-2-aminobenzothiazoles in moderate to excellent yields under mild conditions. researchgate.net Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles to give 2-substituted benzothiazoles. organic-chemistry.org

Palladium catalysts are also effective. A tandem approach using Pd(PPh₃)₄ facilitates the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and dithiocarbamates in excellent yields. organic-chemistry.org Nickel, a more earth-abundant metal, has also been employed. A nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides 2-aminobenzothiazoles in very good yields. organic-chemistry.org

The following table highlights key transition metal-catalyzed reactions for benzothiazole synthesis.

| Reactants | Catalyst | Product | Yield | Reference |

| 2-Haloanilines, Isothiocyanates | CuI (ligand-free) | N-Substituted-2-aminobenzothiazoles | Moderate to Excellent | researchgate.net |

| 2-Aminobenzenethiols, Nitriles | Copper catalyst | 2-Substituted benzothiazoles | Excellent | organic-chemistry.org |

| 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄ | 2-Aminobenzothiazoles | Excellent | organic-chemistry.org |

| N-Arylthioureas | Nickel catalyst | 2-Aminobenzothiazoles | Very Good | organic-chemistry.org |

| N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazoles | Up to 91% | mdpi.com |

In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable alternatives to transition metal-catalyzed processes. core.ac.uk These approaches avoid the use of potentially toxic and expensive metals. rsc.org

An example of an organocatalytic approach is the use of 1-iodo-4-nitrobenzene (B147127) as a catalyst for the synthesis of 2-substituted benzothiazoles from arylthioanilides, using oxone as the terminal oxidant. acs.org This reaction proceeds at room temperature via oxidative C-H functionalization and C-S bond formation. acs.org Metal-free protocols often rely on the use of iodine as a catalyst. For instance, a catalytic amount of iodine promotes the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas with molecular oxygen as the oxidant. organic-chemistry.org Another metal-free approach involves the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org

The table below summarizes examples of organocatalytic and metal-free benzothiazole syntheses.

| Reactants | Catalyst/Conditions | Product | Reference |

| Alkyl-/Arylthioanilides | 1-Iodo-4-nitrobenzene, Oxone | 2-Alkyl-/Arylbenzothiazoles | acs.org |

| Cyclohexanones, Thioureas | Iodine, O₂ | 2-Aminobenzothiazoles | organic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Visible light | 2-Substituted benzothiazoles | organic-chemistry.org |

| Benzothiazole/benzoxazole-ketones, Aryl/alkyl-azides | Enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition | Benzothiazole/benzoxazole-triazoles | rsc.org |

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more sustainable and environmentally friendly processes. organic-chemistry.orgairo.co.innih.gov This includes the use of green solvents, renewable starting materials, energy-efficient methods, and recyclable catalysts. airo.co.in

Microwave-assisted synthesis has been widely adopted for the efficient synthesis of benzothiazole derivatives, as it can significantly reduce reaction times, minimize solvent usage, and improve yields. rsc.orgscielo.br For example, the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid provides 2-arylbenzothiazoles under solvent- and catalyst-free conditions. organic-chemistry.org

The use of water as a solvent is another key aspect of green benzothiazole synthesis. airo.co.in For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Furthermore, electrochemical methods offer a catalyst-free and environmentally benign route to benzothiazole derivatives. benthamdirect.com A recent study demonstrated the synthesis of 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aromatic aldehydes using a simple graphite-iron electrode system in an aqueous phase. benthamdirect.com

Visible-light photoredox catalysis is another powerful green tool, enabling reactions to proceed at room temperature with low energy consumption. chemrxiv.org For example, inexpensive and reusable graphitic carbon nitride (g-C₃N₄) catalyzes a metal-free synthesis of benzothiazoles under visible-light irradiation in an air atmosphere. organic-chemistry.org

The table below provides examples of green chemistry approaches in benzothiazole synthesis.

| Reactants | Method/Catalyst | Key Green Principle(s) | Reference |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave irradiation, Ionic liquid | Energy efficiency, Solvent-free | organic-chemistry.org |

| o-Amino(thio)phenols, Aldehydes | Samarium triflate, Aqueous medium | Green solvent, Reusable catalyst | organic-chemistry.org |

| bis(2-Aminophenyl)disulfides, Aromatic Aldehydes | Electrochemical synthesis | Catalyst-free, Aqueous solvent | benthamdirect.com |

| N-Arylthioamides | Graphitic carbon nitride (g-C₃N₄), Visible light | Metal-free, Ambient conditions | organic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Alkyl carbonic acid (from CO₂ and alcohol) | Use of CO₂, Mild conditions | tandfonline.comresearchgate.net |

Organocatalytic and Metal-Free Protocols

Targeted Functionalization and Derivatization Strategies

The inherent chemical architecture of the benzothiazole scaffold presents a unique platform for synthetic modification. Advanced methodologies now permit the precise installation of functional groups at specific positions, enabling the fine-tuning of molecular properties for various applications. These strategies are broadly categorized into regioselective substitutions and molecular hybridization techniques.

The ability to selectively functionalize specific carbon-hydrogen (C-H) bonds on the benzothiazole ring is a significant achievement in modern organic synthesis. Historically, direct derivatization was challenging due to the electron-poor nature of the heterocyclic system, often requiring harsh conditions and resulting in mixtures of products. nih.govacs.org However, contemporary methods, particularly those employing transition metal catalysis, have revolutionized the regioselective modification of the benzothiazole core.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct and controlled functionalization. rsc.org Various positions on the benzothiazole ring system—C2, C4, C5, C6, and C7—can now be targeted with high precision.

C2-Functionalization: The C2 position is particularly susceptible to functionalization. For instance, benzothiazoles can undergo regioselective C2-H chalcogenation through the formation of thiazol-2-yl-phosphonium salts, which then react with sulfur or selenium nucleophiles. researchgate.net Copper-catalyzed reactions have also been developed for the synthesis of 2-substituted benzothiazoles from aldehydes. rsc.org

C4, C5, C6, and C7-Functionalization: The functionalization of the benzene (B151609) ring portion of the scaffold has seen remarkable progress. Iridium-catalyzed C-H borylation allows for the introduction of versatile boryl groups, primarily at the C5 position, which can then be further transformed. nih.govacs.org By adjusting reaction conditions, diborylated products at the C4 and C6 positions can also be obtained. nih.govacs.org Palladium-catalyzed reactions, often assisted by a directing group, have been successfully employed for the C7-arylation of benzothiazoles. mdpi.com This transformation is believed to proceed through a sulfur-chelation-assisted C-H bond activation mechanism. mdpi.com Furthermore, palladium- and copper-based catalytic systems have been used for the synthesis of 2-cyanobenzothiazoles via intramolecular C-H functionalization/C-S bond formation, with the regioselectivity of the cyclization influenced by substituents on the starting materials. mdpi.com

These regioselective strategies provide chemists with a robust toolkit to create a diverse library of benzothiazole derivatives with tailored electronic and steric properties.

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Research Finding |

| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5, C4, C6, C7 | Enables access to versatile 5-boryl or 4,6-diboryl BTD building blocks for further functionalization. nih.govacs.org |

| C-H Arylation | Pd(OAc)₂ | C7 | Achieves regioselective C7 arylation through a proposed sulfur-chelation N-assisted mechanism. mdpi.com |

| C-H Chalcogenation | Triphenylphosphine, S/Se Nucleophiles | C2 | Proceeds via a thiazol-2-yl-phosphonium intermediate under mild conditions. researchgate.net |

| C-H/C-S Cyclization | PdCl₂, Cu Additive, KI | C2 and Benzene Ring | Synthesizes substituted 2-cyanobenzothiazoles with regioselectivity dependent on starting aniline (B41778) substituents. mdpi.com |

| C-H Arylation | CuBr, Pd(dba)₂ | C2 | Allows for chemo- and regioselective arylation of benzothiazole using arylsulfonium salts. rsc.org |

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. dergipark.org.trresearchgate.net This approach aims to create novel chemical entities with potentially synergistic or additive biological activities, improved affinity for multiple targets, or enhanced pharmacokinetic profiles. dergipark.org.trresearchgate.netmdpi.com The benzothiazole scaffold is a popular component in this strategy due to its privileged structure and wide range of biological activities. dergipark.org.trmdpi.comjchemrev.com

The synthesis of these advanced scaffolds typically involves standard coupling reactions to connect the benzothiazole unit to another bioactive molecule.

Amide Bond Formation: A common technique is the amide coupling reaction, often mediated by agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This method has been used to synthesize benzothiazole-profen hybrids, which combine the anti-inflammatory and antioxidant properties of benzothiazoles with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. mdpi.com Similarly, benzothiazole-carboxamide hybrids have been developed by coupling 6-fluorobenzo[d]thiazole-2-carboxylic acid with various amines. japsonline.com

Multi-step Synthesis: More complex hybrids often require multi-step synthetic sequences. For example, new quinoline-urea-benzothiazole hybrids were synthesized through a three-step process that included the coupling of N-(benzothiazole-2-yl)-1H-imidazole-1-carboxamides with N-(7-chloro-4-quinolinyl)-diamines. mdpi.com Benzothiazole-1,2,3-triazole hybrids linked to hydrazone/thiosemicarbazone moieties have also been synthesized using "click chemistry" (1,3-dipolar cycloaddition) as a key step. rsc.org

Other Linkages: Various other chemical linkages are employed to create diverse hybrids. Benzothiazole-sulfonamide hybrids have been synthesized from 2-aminobenzothiazole, combining two pharmacophores known for a wide array of biological activities. dergipark.org.trdergipark.org.tr Benzothiazole-phthalimide hybrids link the two nuclei via a nitrogen atom, and have been investigated for their biological properties. mdpi.com Furthermore, hybrids of benzothiazole with natural products like monoterpenoids (thymol and carvacrol) have been synthesized through regioselective α-amidoalkylation reactions. mdpi.com

These hybridization techniques significantly expand the chemical space accessible from the benzothiazole core, leading to the development of multifunctional molecules with novel properties. dergipark.org.trrsc.org

| Hybrid Scaffold Type | Synthetic Strategy | Linked Pharmacophore(s) |

| Benzothiazole-Profen | DCC-mediated amide coupling | Profens (e.g., Ketoprofen, Naproxen) mdpi.com |

| Benzothiazole-Carboxamide | Amide coupling | Various amines japsonline.com |

| Quinoline-Urea-Benzothiazole | Multi-step amidation/coupling | Quinoline, Urea (B33335) mdpi.com |

| Benzothiazole-Sulfonamide | Multi-step reactions from 2-aminobenzothiazole | Sulfonamides dergipark.org.trdergipark.org.tr |

| Benzothiazole-1,2,3-Triazole | Click chemistry (CuAAC), Condensation | 1,2,3-Triazole, Hydrazone/Thiosemicarbazone rsc.org |

| Benzothiazole-Phthalimide | Nucleophilic substitution | Phthalimide mdpi.com |

| Benzothiazole-Monoterpenoid | α-Amidoalkylation | Thymol, Carvacrol mdpi.com |

| Benzothiazole-Hydroxamic Acid | Multi-step synthesis with linker | Hydroxamic acid, Amino acids hilarispublisher.com |

Iii. Computational Chemistry and Theoretical Investigations of Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in the study of benzothiazole (B30560) and its derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and the prediction of various chemical properties, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. scirp.orgscirp.org It has proven to be a reliable and cost-effective approach for studying benzothiazole, providing accurate descriptions of its molecular and electronic characteristics. scirp.orgresearchgate.net DFT calculations are frequently performed using specific functionals, like B3LYP, and basis sets, such as 6-31G+(d,p) or 6-311++G(d,p), to optimize molecular geometries and analyze electronic properties. scirp.orgscirp.org These studies are crucial for understanding the interplay between a molecule's geometry and its chemical behavior. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. scirp.orgscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.orgniscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com For benzothiazole and its derivatives, the HOMO-LUMO gap can be influenced by the presence of different substituents. mdpi.comresearchgate.net For instance, studies have shown that certain substituents can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scirp.orgmdpi.com

The distribution of the HOMO and LUMO across the benzothiazole structure provides insights into potential sites for electrophilic and nucleophilic attack. derpharmachemica.com In many benzothiazole derivatives, the HOMO and LUMO are delocalized over the conjugated system of the molecule. niscpr.res.inderpharmachemica.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzothiazole This table presents representative data from computational studies. Actual values may vary depending on the specific computational methods and basis sets used.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.7117 derpharmachemica.com |

| ELUMO | -2.7293 derpharmachemica.com |

| ΔE (HOMO-LUMO Gap) | 2.9824 derpharmachemica.com |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. scirp.orgscirp.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate positive, negative, and neutral areas. scirp.org

In benzothiazole, the MEP map reveals the locations that are susceptible to electrophilic and nucleophilic attacks. scirp.orgacademie-sciences.fr Regions with a negative electrostatic potential (often colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. scirp.orgacademie-sciences.fr For benzothiazole and its derivatives, the nitrogen atom is often a site of negative potential, making it a target for electrophiles, while hydrogen atoms often exhibit positive potential. academie-sciences.frasianpubs.org MEP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. asianpubs.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.orgscirp.org These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. Hard molecules have a large HOMO-LUMO gap, making them less reactive. scirp.orgscirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution. Soft molecules are more reactive. scirp.orgscirp.org

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies. scirp.orgscirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.orgscirp.org

These descriptors are valuable for comparing the reactivity of different benzothiazole derivatives and for predicting their chemical behavior in various reactions. scirp.orgscirp.org For example, a study on benzothiazole and its derivatives revealed that the parent benzothiazole (BTH) has a higher electronegativity value, suggesting it is a good electron acceptor, and a higher electrophilicity index, indicating it is the most electrophilic among the studied compounds. scirp.orgscirp.org

Table 2: Global Reactivity Descriptors for Benzothiazole This table presents representative data from a computational study. Actual values may vary depending on the specific computational methods and basis sets used.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 0.153 scirp.org |

| Chemical Softness (S) | 6.5372 scirp.org |

| Electronegativity (χ) | 0.1511 scirp.org |

| Electrophilicity Index (ω) | 0.1375 scirp.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge delocalization and hyperconjugation. scirp.orgscirp.org It provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. scirp.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their absorption and emission spectra. scirp.orgworldscientific.comsci-hub.st It is widely used to predict the electronic transitions and excitation energies of benzothiazole and its derivatives. scirp.orgrsc.org

TD-DFT calculations can provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer between different parts of the molecule. worldscientific.com These calculations are crucial for understanding the photophysical properties of benzothiazole-based dyes and fluorescent probes. sci-hub.strsc.org For example, TD-DFT has been used to study the excited-state intramolecular proton transfer (ESIPT) process in derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157). rsc.org The results of TD-DFT calculations, such as predicted absorption wavelengths and oscillator strengths, often show good agreement with experimental UV-Vis spectra. scirp.org

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of benzothiazole derivatives, elucidating their conformational landscapes and interactions with biological macromolecules over time. These techniques are crucial for understanding the stability of ligand-receptor complexes and the subtle conformational changes that govern biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. This method is widely used to screen virtual libraries of benzothiazole derivatives against various biological targets, identifying promising candidates for further development.

Numerous studies have employed molecular docking to investigate the potential of benzothiazole derivatives as inhibitors of various enzymes and receptors implicated in a range of diseases. For instance, docking studies have been instrumental in identifying benzothiazole derivatives as potential anti-cancer agents. In one such study, a series of benzothiazole-based triazole derivatives were docked against Human Myosin 9b protein (PDB ID: 5C5S), which is associated with rapid lung cancer progression. ajgreenchem.com The results revealed that several compounds exhibited better binding energies than the standard drug, Doxorubicin, with compounds 7a and 7d showing high negative binding energies of -8.2 kcal/mol. ajgreenchem.com Another study focused on designing benzothiazole Schiff bases as inhibitors of the p53-MDM2 protein-protein interaction, a key target in breast cancer. tandfonline.com The designed compounds showed favorable binding energies, with compound B25 exhibiting the highest docking score. tandfonline.com

The versatility of the benzothiazole scaffold is further highlighted by its exploration as an anti-Alzheimer's agent. A study investigating five benzothiazole derivatives against the Human Bace-1 complex (PDB ID: 3K5F), a key enzyme in the pathology of Alzheimer's disease, found that Thiazoloquinazolinedione had a notable docking score of -6.8, comparable to the reference ligand. ijpbs.com Similarly, in the context of antimicrobial research, benzothiazole derivatives have been docked against the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antibacterial agents. mdpi.comnih.gov The docking analysis revealed that several compounds fit well within the p-aminobenzoic acid (PABA) binding pocket of the enzyme. mdpi.comnih.gov

Furthermore, molecular docking has been used to explore the potential of benzothiazole derivatives as anticonvulsant agents by targeting the GABA-AT enzyme. wjarr.comresearchgate.net In one study, 66 designed benzothiazole derivatives were screened, and several compounds, including SDZ3 , SDZ4 , and SDZ5 , exhibited excellent mol dock scores ranging from -104.23 to -121.56, surpassing those of standard drugs like Phenytoin and Carbamazepine. wjarr.com

The following table summarizes the results of various molecular docking studies on benzothiazole derivatives:

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of benzothiazole derivatives and the dynamic behavior of their complexes with biological targets.

MD simulations have been employed to validate the findings of molecular docking studies and to provide deeper insights into the stability of protein-ligand complexes. For instance, in the study of benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment, MD simulations were performed on selected molecules to analyze the stability of the protein-ligand complex. biointerfaceresearch.com The root mean square deviation (RMSD) of the complex was monitored over the simulation time to ensure that the system reached equilibrium and remained stable. biointerfaceresearch.com

Similarly, a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases utilized MD simulations to analyze the binding stability and dynamic behavior of the most promising compound, 31.j3 , with the MAO-B receptor. frontiersin.orgnih.gov The RMSD values fluctuated between 1.0 and 2.0 Å, indicating the conformational stability of the complex. frontiersin.orgnih.gov

In another investigation, MD simulations were used to study the interaction of benzothiazole derivatives with AT-rich DNA sequences. niscpr.res.in The simulations, which ran for 50 ns, confirmed the conformational stability of the DNA-ligand complexes and provided insights into the binding modes. niscpr.res.in The analysis of RMSD and the pucker distribution of deoxyribose sugars supported the experimental findings. niscpr.res.in

A study on benzothiazole derivatives as potential inhibitors of trehalase in malaria vectors also utilized MD simulations to assess the stability of the ligand-protein complex. frontiersin.org The simulation of the best-hit compound with the target protein showed good stability over the 100 ns simulation time. frontiersin.org

The following table presents key findings from molecular dynamics simulations of various benzothiazole derivatives:

Iv. Advanced Spectroscopic Characterization of Benzothiazole and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within benzothiazole (B30560) and its derivatives. researchgate.netresearchgate.net The analysis of vibrational spectra, often supported by computational methods like density functional theory (DFT), allows for precise assignment of vibrational modes. researchgate.netnih.gov

The FTIR spectrum of benzothiazole and its substituted forms displays a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net For instance, in a derivative like 2-thioacetic acid benzothiazole, characteristic stretching absorption bands are observed for the C=N of the thiazole (B1198619) ring at 1573 cm⁻¹ and the C-S group at 694 cm⁻¹. thescipub.com In metal complexes of benzothiazole derivatives, shifts in these vibrational frequencies can indicate coordination of the ligand to the metal ion. For example, the azomethine (>C=N-) group in the free HBTADH ligand (a benzothiazole derivative) shows a band at 1630 cm⁻¹, which shifts to a lower frequency (1537–1588 cm⁻¹) upon complexation with divalent metal ions. orientjchem.org

The C=N stretching skeletal bands in benzothiazole derivatives are typically observed in the range of 1672–1566 cm⁻¹. esisresearch.org For 2-(4-methoxyphenyl)benzo[d]thiazole, the molecular structure and vibrational frequencies have been investigated using both experimental FTIR and computational DFT methods, showing good correlation. researchgate.net The analysis of FTIR spectra is crucial for confirming the synthesis of various benzothiazole derivatives by identifying key functional group vibrations, such as O-H, C-O, and NO2 stretches in substituted phenyl rings attached to the benzothiazole core. innovareacademics.in

Table 1: Selected FTIR Vibrational Frequencies for Benzothiazole and its Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| C=N Stretch (Thiazole) | 1573 | 2-Thioacetic acid benzothiazole | thescipub.com |

| C-S Stretch | 694 | 2-Thioacetic acid benzothiazole | thescipub.com |

| C=N Stretch (Azomethine) | 1630 | Free HBTADH Ligand | orientjchem.org |

| C=N Stretch (Complexed) | 1537-1588 | Metal Complexes of HBTADH | orientjchem.org |

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of benzothiazole has been recorded and analyzed in conjunction with theoretical calculations to provide a complete vibrational assignment. researchgate.netresearchgate.net Studies on derivatives like 2-mercaptobenzothiazole (B37678) (MBT) have utilized FT-Raman to investigate its tautomeric forms (thione vs. thiol) and the stability of its dimeric conformation. nih.gov The calculated normal mode frequencies for the dimeric structure of MBT were found to be essential for correctly analyzing the experimental IR and Raman bands. nih.gov

For 2-phenoxymethylbenzothiazole, both FT-IR and FT-Raman spectra have been recorded and compared with computed vibrational wavenumbers. esisresearch.org Furthermore, Surface-Enhanced Raman Scattering (SERS) has been used to study the adsorption behavior of this molecule on silver colloids. esisresearch.org The binding capabilities of benzothiazoline-2-thione and its derivatives to gold surfaces have also been investigated using a combination of FT-Raman spectroscopy and DFT calculations, revealing that derivatives with electron-donating substituents on the benzene (B151609) ring exhibit stronger interaction with the metal. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of benzothiazole derivatives in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established. nih.gov

The ¹H NMR spectrum of unsubstituted benzothiazole shows distinct signals for its five aromatic protons. chemicalbook.com The proton at position 2 (on the thiazole ring) is typically the most deshielded, appearing at a high chemical shift. chemicalbook.comresearchgate.net For benzothiazole in CDCl₃, the chemical shifts are assigned as follows: δ 8.97 (H-2), 8.14 (H-7), 7.94 (H-4), 7.51 (H-5), and 7.46 (H-6) ppm. chemicalbook.com

In substituted benzothiazoles, the chemical shifts of the protons are influenced by the electronic nature of the substituents. For example, in 2-arylbenzothiazoles, the chemical shifts provide information about the substitution pattern on both the benzothiazole ring system and the aryl group. rsc.org Similarly, for 2-(α-amidoalkyl)benzothiazoles, the ¹H NMR spectrum clearly shows signals for the amide NH proton and the alkyl chain protons, confirming the structure. researchgate.net A detailed analysis comparing the ¹H NMR chemical shifts of ortho- and para-substituted aminophenyl benzothiazoles revealed significant downfield shifts for the NH protons in the ortho-substituted compounds, indicating the presence of an intramolecular hydrogen bond with the thiazole nitrogen. uq.edu.au

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzothiazole and Selected Derivatives

| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | Other Key Signals | Solvent | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzothiazole | 8.97 | 7.94 | 7.51 | 7.46 | 8.14 | CDCl₃ | chemicalbook.com | |

| 2-Methylbenzothiazole | - | 7.93 | 7.32 | 7.40 | 7.77 | 2.79 (CH₃) | CDCl₃ | chemicalbook.com |

| 2-(Phenylcarbamoylmethyl)benzothiazole | - | 7.85-8.40 | 7.85-8.40 | 7.85-8.40 | 7.85-8.40 | 4.90 (CH₂), 9.62 (NH) | DMSO-d₆ | researchgate.net |

The ¹³C NMR spectrum provides information on the carbon skeleton of benzothiazole derivatives. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring atoms and functional groups. nih.gov In unsubstituted benzothiazole, the carbon atoms of the fused benzene ring typically resonate in the range of δ 122-135 ppm, while the carbons of the thiazole ring appear at distinct chemical shifts, with C-2 being the most downfield due to its position between two heteroatoms. researchgate.net

For 2-(α-amidoalkyl)benzothiazoles, the carbonyl carbon of the amido group appears around δ 166-167 ppm. researchgate.net In a series of 2-aminobenzothiazole (B30445) derivatives, the ¹³C NMR chemical shifts were found to be influenced by the substituents on the aniline (B41778) ring. rsc.org For example, the presence of electron-donating or withdrawing groups alters the electron density across the molecule, which is reflected in the carbon chemical shifts. A comparison of the ¹³C NMR data for ortho- and para-aminophenyl benzothiazole derivatives showed that most carbon chemical shifts were quite similar, with only minor changes observed with different alkyl substitutions on the amino group. uq.edu.au

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole and Selected Derivatives

| Compound | C-2 | C-4 | C-5 | C-6 | C-7 | C-8 (C-3a) | C-9 (C-7a) | Solvent | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Benzothiazole | 154.0 | 125.1 | 126.2 | 122.4 | 122.3 | 134.6 | 136.3 | DMSO-d₆ | researchgate.net |

| 2-(α-Benzamido-α,α-dimethylmethyl)benzothiazole | 176.6 | 124.9 | 126.1 | 122.2 | 121.3 | 133.5 | 152.1 | DMSO-d₆ | researchgate.net |

1H NMR Chemical Shift Analysis

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to study the electronic transitions occurring within the benzothiazole chromophore. The spectra of benzothiazole and its derivatives are characterized by absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions. thescipub.comscirp.org The spectrum of the parent benzothiazole typically shows three absorption bands around 220, 250, and 285 nm. researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the benzothiazole ring and the solvent used. researchgate.netimist.ma For instance, in 2-thioacetic acid benzothiazole, absorption bands are observed at 282, 301, and 328 nm, attributed to π→π* transitions. thescipub.com The introduction of aryl or heteroaryl groups at the 2-position can lead to intramolecular charge-transfer (ICT) bands, which are often shifted to longer wavelengths (bathochromic shift). researchgate.netimist.ma This effect is particularly pronounced when electron-donating groups on one part of the molecule are in conjugation with electron-withdrawing groups on another. researchgate.net The fluorescence properties of benzothiazole derivatives are also of significant interest, with emission wavelengths often falling in the blue region of the spectrum, depending on the molecular structure. niscpr.res.in

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2-(4-Chlorophenyl)benzothiazole |

| 2-(α-Amidoalkyl)benzothiazole |

| 2-(α-Benzamido-α,α-dimethylmethyl)benzothiazole |

| 2-Aminobenzothiazole |

| 2-Mercaptobenzothiazole (MBT) |

| 2-Methylbenzothiazole |

| 2-Phenoxymethylbenzothiazole |

| 2-Thioacetic acid benzothiazole |

| Benzothiazole |

| Benzothiazoline-2-thione |

| Ethyl 2-(4-methoxyanilino)benzothiazole-5-carboxylate |

| HBTADH Ligand |

| Ortho-aminophenyl benzothiazole |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within benzothiazole derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectra provide valuable information on the electronic structure and conjugation within the molecule.

The electronic absorption spectra of benzothiazole derivatives typically exhibit intense bands arising from π → π* and n → π* transitions. niscpr.res.in For instance, solutions of certain 2-arylbenzothiazole derivatives in methanol (B129727) show two primary absorption peaks around 210 nm and in the 330-340 nm range. niscpr.res.in The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature of substituents and the extent of the conjugated system. researchgate.net This sensitivity is demonstrated by the influence of different aryl or heteroaryl groups attached to the benzothiazole core. researchgate.net For example, a comparison of two derivatives in absolute ethanol (B145695) shows that the longest wavelength absorption maximum shifts from 340 nm for a phenyl-substituted benzothiazole to 386 nm for a bis-benzothiazole derivative, indicating an extended conjugation. researchgate.net Similarly, the acceptor group's strength influences the absorption, with a 2,2'-bithienyl-benzothiazole absorbing at 378 nm, while adding a stronger acceptor group shifts this to 416 nm. researchgate.net

The solvent environment and pH can also significantly affect the electronic spectra. The absorbance maximum of 2-mercaptobenzothiazole (MBT) is known to shift from 325 nm to 309 nm when the pH is increased above 6.5. ucdavis.edu Furthermore, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret the electronic transitions, assigning transitions with wavelengths longer than 270 nm to n → π electronic transitions and those shorter than 270 nm to n → σ excitations. scirp.org

Metal complexes incorporating benzothiazole ligands exhibit additional absorption features, often corresponding to d-d electronic transitions and charge-transfer bands. orientjchem.org An iron(II) complex of a ligand derived from 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol showed an absorption band at 585 nm, consistent with an octahedral geometry. orientjchem.org A copper(II) complex of the same ligand displayed bands at 490 nm and 686 nm, while a manganese(II) complex showed bands at 442 nm and 375 nm. orientjchem.org

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Benzothiazole Derivatives

| Compound/Derivative Class | Solvent/Conditions | Absorption Maxima (λmax) in nm | Reference |

| 2-Arylbenzothiazoles (2e, 2k) | Methanol | ~210, 330-340 | niscpr.res.in |

| 2-Phenylbenzothiazole (1a) | Ethanol | 340 | researchgate.net |

| Bis-benzothiazole (1j) | Ethanol | 386 | researchgate.net |

| 2,2'-Bithienyl-benzothiazole | Not Specified | 378 | researchgate.net |

| 2-(5-Formyl-2,2'-bithien-5'-yl)benzothiazole (2b) | Not Specified | 416 | researchgate.net |

| 2-Mercaptobenzothiazole (MBT) | Buffered Eluent (pH < 6.5) | 325 | ucdavis.edu |

| 2-Mercaptobenzothiazole (MBT) | Buffered Eluent (pH > 6.5) | 309 | ucdavis.edu |

| Fe(II)-HBTADH Complex | DMF | 585 | orientjchem.org |

| Cu(II)-HBTADH Complex | DMF | 490, 686 | orientjchem.org |

| Mn(II)-HBTADH Complex | DMF | 442, 375 | orientjchem.org |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique for studying chemical species that have unpaired electrons. It is particularly useful for characterizing paramagnetic metal complexes of benzothiazole derivatives and for studying radical species involved in various chemical processes. orientjchem.orgderpharmachemica.com

The ESR spectrum of a copper(II) complex with a benzothiazole ligand, [Cu(BTADH)₂], provides significant insight into the metal-ligand bonding and geometry. orientjchem.org Analysis of the spectrum for this complex yielded g-values of g║ = 2.08 and g⊥ = 1.51. orientjchem.org The observation that g║ > g⊥ is indicative of a distorted octahedral geometry and suggests that the unpaired electron resides in the d(x²-y²) molecular orbital, corresponding to a ²B₁g ground state. orientjchem.org

Beyond the characterization of paramagnetic metal centers, ESR spectroscopy is also employed to evaluate the antioxidant and radical scavenging capabilities of benzothiazole derivatives. derpharmachemica.comresearchgate.net The ability of a compound to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), can be monitored by the decrease in the ESR signal intensity of the radical upon reaction with the antioxidant compound. derpharmachemica.comresearchgate.net This application is crucial for screening new benzothiazole derivatives for potential use as antioxidant agents. researchgate.net

Table 2: ESR Spectroscopic Data for a Copper(II)-Benzothiazole Complex

| Complex | g-value (g║) | g-value (g⊥) | Inferred Geometry | Ground State | Reference |

| [Cu(BTADH)₂] | 2.08 | 1.51 | Deformed Octahedral | ²B₁g | orientjchem.org |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for the structural elucidation of benzothiazole derivatives, providing precise molecular weight and invaluable information on molecular fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used. ucdavis.eduasianpubs.org

GC-MS is particularly advantageous for identifying and elucidating the structure of unknown benzothiazole derivatives in complex mixtures. ucdavis.edu For the trace analysis of benzothiazole (BT) compounds, characteristic fragment ions are monitored, including m/z 108, (122), and 135. For 2-mercaptobenzothiazole (MBT) derivatives, the characteristic fragment ions are m/z 108, 135, and 167. ucdavis.edu This technique was successfully used to identify five different benzothiazole derivatives that had leached from the rubber plunger-seals of disposable syringes, including 2-hydroxybenzothiazole (B105590) and 2-mercaptobenzothiazole. nih.gov

High-Resolution Mass Spectrometry (HRMS) with ESI is frequently used to confirm the exact mass and elemental composition of newly synthesized compounds with high accuracy. researchgate.netasianpubs.org For example, the structure of N-(Benzo[d]thiazol-2-yl)-4-fluorobenzamide was confirmed by HRMS, which detected the [M+Na]⁺ ion at m/z 372.9420. asianpubs.org Similarly, a novel benzothiazole-isothiourea derivative was characterized by ESI-MS, showing an [M-H]⁻ ion at m/z 360.0503, which was in agreement with its proposed structure. researchgate.net The use of Ultra-High-Performance Liquid Chromatography coupled with ESI-MS (UHPLC-ESI-MS) is also standard for verifying the purity and identity of final compounds in synthetic libraries of benzothiazole derivatives. nih.gov

Table 3: Mass Spectrometry Data for Selected Benzothiazole Derivatives

| Compound | Ionization Method | Observed Ion | m/z Value | Reference |

| Benzothiazole (BT) Fragments | GC-MS | Fragment Ions | 108, 135 | ucdavis.edu |

| 2-Mercaptobenzothiazole (MBT) Fragments | GC-MS | Fragment Ions | 108, 135, 167 | ucdavis.edu |

| (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid | ESI-HRMS | [M-H]⁻ | 360.0503 | researchgate.net |

| (S,E)-2-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-3-(4-hydroxyphenyl)propanoic acid | ESI-HRMS | [M-H]⁻ | 388.0615 | researchgate.net |

| N-(Benzo[d]thiazol-2-yl)-2-chloro-5-fluorobenzamide (VH02) | HRMS ESI-MS | [M+Na]⁺ | 328.9923 | asianpubs.org |

| N-(Benzo[d]thiazol-2-yl)-4-fluorobenzamide (VH06) | HRMS ESI-MS | [M+Na]⁺ | 372.9420 | asianpubs.org |

V. Research into Benzothiazole in Medicinal Chemistry and Biological Target Interaction

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For benzothiazole (B30560) derivatives, these studies elucidate how chemical modifications to the core structure impact biological activity, guiding the rational design of more potent and selective drugs. wjahr.com

The biological activity of benzothiazole derivatives is profoundly influenced by the electronic and steric properties of substituents on both the benzene (B151609) and thiazole (B1198619) rings. wjahr.com The nature and position of these substituents can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, which in turn modulates its interaction with biological targets. wjahr.com

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiazole ring system can significantly affect biological activity. For instance, research has shown that the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) at specific positions can enhance certain activities. derpharmachemica.comrjptonline.org Conversely, electron-withdrawing groups such as halogens (-Cl, -F) or nitro (-NO2) groups can also potentiate activity, often depending on their position and the specific biological target. For example, a chloro group at position 4 of 2-mercaptobenzothiazole (B37678) has been found to increase antifungal activity. derpharmachemica.com In some cases, the presence of an EWG on a phenyl ring attached to the benzothiazole core promotes antibacterial activity. nih.gov

The following table summarizes the impact of various substituents on the biological activities of benzothiazole derivatives based on published research findings.

| Substituent/Modification | Position | Effect on Biological Activity | Reference(s) |

| Mercapto group | 2 | Antibacterial activity | rjptonline.org |

| Hydrazino group | 2 | Anti-inflammatory activity | rjptonline.org |

| Phenyl and substituted phenyl groups | 2 | Anticancer, anti-TB, anticonvulsant, anti-inflammatory properties | rjptonline.org |

| Methoxy group (-OCH3) | 4 | Antibacterial activity | derpharmachemica.comrjptonline.org |

| Chloro group (-Cl) | 4 | Antifungal activity | derpharmachemica.comrjptonline.org |

| Halogen substituents | General | Anticonvulsant properties | rjptonline.org |

| Methoxy group (-OCH3) | General | Anti-Alzheimer's activity | rjptonline.org |

| Electron-donor groups (e.g., Me, OEt) | 6 | Enhanced anthelminthic effect | nih.gov |

| Electron-acceptor groups (e.g., F, Cl) | Benzothiazole and/or Phenyl ring | Enhanced antifungal activity | nih.gov |

| Nitro group (-NO2) | Phenyl ring | Promotes antibacterial activity | nih.gov |

Pharmacophoric Feature Elucidation

Pharmacophore modeling is a critical tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. thaiscience.info For benzothiazole derivatives, several key pharmacophoric features have been elucidated through computational and experimental studies. nih.gov

A common pharmacophore model for benzothiazole-based inhibitors, particularly for enzymes like kinases, often includes:

A Hinge Binder: Typically a flat aromatic or heteroaromatic system, like the benzothiazole nucleus itself, which contains at least one nitrogen atom to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.govrsc.org

Hydrophobic Regions: These are important for interacting with hydrophobic pockets within the target protein, contributing to binding affinity.

Hydrogen Bond Donors and Acceptors: Specific functional groups capable of forming hydrogen bonds are crucial for anchoring the ligand to the active site. researchgate.net

Aromatic Rings: These facilitate π-π stacking interactions with aromatic amino acid residues in the target protein, enhancing ligand-receptor binding and molecular recognition. wjahr.com

For instance, a pharmacophore model developed for p56lck inhibitors identified a six-point model with one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. researchgate.net Similarly, analysis of VEGFR-2 inhibitors revealed a common pharmacophore comprising a hinge binder, a spacer group, and other features that occupy specific regions of the enzyme's active site. nih.gov These models serve as valuable templates for the virtual screening and rational design of new, more potent benzothiazole-based inhibitors. nih.govnih.gov

Mechanisms of Action and Molecular Target Modulation

Benzothiazole derivatives exert their diverse pharmacological effects by interacting with and modulating the function of various molecular targets within cells. jchemrev.comresearchgate.net Understanding these mechanisms is crucial for the development of targeted therapies.

Many benzothiazole-based compounds have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. benthamdirect.com

Tyrosine Kinases: These enzymes are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. researchgate.net Aberrant kinase activity is a hallmark of many cancers. Several benzothiazole derivatives have been developed as tyrosine kinase inhibitors. researchgate.netnih.gov For example, they can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases like VEGFR-2, thereby blocking the downstream signaling cascades that promote tumor growth. nih.govbiointerfaceresearch.com

Topoisomerases: These enzymes are essential for DNA replication and transcription, as they manage the topological state of DNA. researchgate.net Certain benzothiazole derivatives can inhibit topoisomerase II, leading to the accumulation of DNA strand breaks and ultimately cell death. researchgate.netijper.org This mechanism is a cornerstone of several anticancer therapies. researchgate.net Some benzothiazole-containing antibiotics, like fluoroquinolones, inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. wjahr.com

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. ijper.org Certain benzothiazole derivatives have shown potent AChE inhibitory activity, suggesting their potential in the management of this neurodegenerative disorder. ijper.orgmdpi.com

The following table provides examples of enzymes inhibited by benzothiazole derivatives.

| Enzyme Target | Therapeutic Area | Example of Benzothiazole Action | Reference(s) |

| Tyrosine Kinases (e.g., VEGFR-2, p56lck) | Cancer | Competitive inhibition at the ATP-binding site | nih.govresearchgate.netbiointerfaceresearch.com |

| Topoisomerases (e.g., Topoisomerase II, DNA Gyrase) | Cancer, Bacterial Infections | Inhibition of DNA replication and transcription | wjahr.comresearchgate.netijper.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition of acetylcholine breakdown | ijper.orgmdpi.com |

| Dihydropteroate (B1496061) Synthase (DHPS) | Bacterial Infections | Inhibition of folate synthesis pathway | mdpi.com |

| Human Glutathione (B108866) S-transferase P1-1 (hGSTP1-1) | Cancer | Inhibition of detoxification enzyme, sensitizing cancer cells | nih.gov |

Protein-Ligand Binding Dynamics and Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying the interactions between benzothiazole derivatives and their protein targets at an atomic level. tandfonline.comwjarr.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. wjarr.comjchr.org Docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between benzothiazole derivatives and the active sites of enzymes like p53-MDM2, BACE-1, and various kinases. tandfonline.comijpbs.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes. tandfonline.comnih.gov These simulations have been employed to confirm the stability of benzothiazole-protein complexes, such as those with Bcl-2 and SARS-CoV-2 Mpro, and to analyze the persistence of key interactions identified in docking studies. nih.govnih.gov The root mean square deviation (RMSD) is often calculated during MD simulations to evaluate the stability of the complex. nih.govmdpi.com

These computational approaches are instrumental in rationalizing SAR data and guiding the optimization of lead compounds for improved binding affinity and selectivity. tandfonline.comnih.gov

Benzothiazole derivatives can exert their biological effects, particularly their anticancer activity, by modulating critical cellular pathways. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many benzothiazole compounds have been shown to induce apoptosis in cancer cells. researchgate.netspandidos-publications.com This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. nih.govspandidos-publications.comspandidos-publications.com For example, some derivatives trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent cell death. spandidos-publications.com They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Benzothiazole derivatives have been found to induce cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation. spandidos-publications.comspandidos-publications.comnih.gov For instance, some compounds cause G1 arrest by downregulating the expression of key cell cycle proteins like cyclin D1. nih.gov Others have been shown to induce G2/M arrest, preventing cells from entering mitosis. nih.gov

Modulation of Signaling Pathways: Benzothiazole derivatives can interfere with various signaling pathways that are often dysregulated in cancer. Studies have shown that these compounds can downregulate key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are all critical for cancer cell growth and survival. nih.gov By inhibiting these pathways, benzothiazole derivatives can effectively suppress tumor progression. nih.govrsc.org

Development of Benzothiazole-Based Probes for Biochemical Research

The benzothiazole scaffold is a valuable fluorophore in the design of probes for biochemical research due to its favorable photophysical properties and synthetic versatility. sioc-journal.cn By modifying the benzothiazole core with specific recognition units, researchers have developed a wide array of fluorescent probes capable of detecting and imaging various biological species and processes. bohrium.comresearchgate.net The functionality of these probes often relies on photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE). researchgate.netmdpi.comresearchgate.net These mechanisms allow the probe to exhibit a change in its fluorescence properties—such as intensity, wavelength, or lifetime—upon selective interaction with a target analyte, enabling its detection. researchgate.netmdpi.com

Benzothiazole-based fluorescent probes have been engineered for the sensitive and selective detection of a diverse range of biologically significant ions and biomolecules. mdpi.commdpi.com Their design typically involves coupling the benzothiazole fluorophore to a chemical moiety that specifically interacts with the target analyte. bohrium.com This interaction triggers a conformational or electronic change in the probe, leading to a measurable optical response. researchgate.net

Ion Detection: The ability to detect specific metal ions and anions is crucial for understanding their roles in biological systems and toxicology. Benzothiazole derivatives have been developed as effective chemosensors for numerous ions.

Cation Detection: Probes have been designed for the ratiometric or "turn-on" detection of physiologically important cations. For instance, several probes demonstrate high selectivity for zinc (Zn²⁺), the second most abundant transition metal ion in the human body. acs.orgrsc.org Probe L₁ , a 2-(2′-hydroxyphenyl)benzothiazole derivative, exhibits a fluorescence enhancement and a blue-shift from 543 nm to 475 nm upon binding Zn²⁺, with a low detection limit of 7 nM. acs.org Other probes can detect multiple ions; a chemosensor designated as compound-1 shows a colorimetric response to Zn²⁺, copper (Cu²⁺), and nickel (Ni²⁺) ions, with detection limits of 0.25, 0.30, and 0.34 ppm, respectively. acs.org Probes have also been synthesized for the detection of Cu²⁺ and cadmium (Cd²⁺), where a probe named H1 showed blue-shifted emissions upon binding these ions, which could be discriminated by the subsequent addition of cysteine. researchgate.net The probe DYH was developed for the sequential detection of Cu²⁺ and sulfide (B99878) (S²⁻), with detection limits of 0.56 μM and 0.67 μM, respectively. bohrium.com

Anion Detection: Benzothiazole-based probes are also effective for sensing anions. Methoxyquinolone-benzothiazole hybrids that exhibit AIE have been used as "turn-off" fluorescent probes for cyanide (CN⁻). mdpi.com The nucleophilic addition of cyanide to the probe disrupts electronic communication within the molecule, quenching its fluorescence. mdpi.com Another novel near-infrared fluorescent probe, YF-SZ-F , was designed for the specific detection of fluoride (B91410) ions (F⁻), demonstrating high sensitivity and selectivity. bohrium.com

Biomolecule Detection: Beyond simple ions, these probes can detect more complex biomolecules, aiding in the study of enzymatic activity and the monitoring of crucial cellular components.

Enzyme Detection: Probes based on 2-(2′-hydroxyphenyl)benzothiazole have been created to detect esterase activity. researchgate.net A probe named BzT-OAc was designed with an acetate (B1210297) group protecting the hydroxyl moiety; enzymatic cleavage of the acetate by esterase restores the fluorophore's original green fluorescence, allowing for monitoring of endogenous esterase activity. acs.org

Small Molecule Detection: Probes have been developed to detect various small biomolecules. A fluorescent off-on probe (probe 1 ) was synthesized for detecting biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), showing a 148-fold fluorescence enhancement and a detection limit for Cys of 0.12 μM. mdpi.com A ratiometric probe (probe 1 ) was created for benzoyl peroxide (BPO) by coupling an arylboronate recognition unit to a benzothiazole fluorophore, with a detection limit of 0.26 μM. nih.govjst.go.jp Other probes have been designed to target hydrogen peroxide (H₂O₂) and hydrazine (B178648) (N₂H₄). jlu.edu.cnnih.gov For example, the probe TZ-BO uses an ESIPT mechanism to detect H₂O₂ with a detection limit of 1.0 μM. nih.gov

Macromolecule Detection: A benzothiazole-based anthracene (B1667546) derivative was synthesized that acts as a "turn-on" fluorescent probe for DNA. acs.org The probe, which behaves as a molecular rotor, shows a significant increase in emission upon binding to DNA, which restricts its torsional motion and reduces non-radiative decay. acs.org

Table 1: Examples of Benzothiazole-Based Fluorescent Probes for Biomolecule and Ion Detection

The utility of benzothiazole-based probes extends to their application as imaging agents in living cells and tissues, providing spatial and temporal information about biological processes. researchgate.net Good cell permeability and biocompatibility are key features that enable these applications. bohrium.comacs.org

Cellular and Subcellular Imaging: Many benzothiazole probes that detect ions and small molecules have been successfully applied to fluorescence imaging in living cells. For instance, the Zn²⁺ probe L₁ showed good cell permeability and was used for the selective detection of zinc ions in HeLa cells using confocal laser scanning microscopy. acs.org Similarly, the probe H1 was used to visualize Zn²⁺ and Cd²⁺ in HeLa cells. researchgate.net The probe DYH was successfully employed for imaging Cu²⁺ and S²⁻ in HeLa cells, demonstrating low cytotoxicity. bohrium.com

Probes can also be designed to target specific organelles, providing insights into organelle function and dysfunction. A hydroxythiophene-conjugated benzothiazole derivative, BzT-OH , was developed as a mitochondria-specific fluorescent probe. acs.org Functionalization of this probe yielded BzT-OAcryl , which could selectively detect cysteine and pH perturbations associated with mitochondrial dysfunction, and BzT-OAc , which could monitor endogenous esterase activity within the mitochondria. acs.org These tools are valuable for studying the intricate mechanisms of cellular metabolism and stress responses.

Imaging for Mechanistic Studies of Disease: A particularly significant application of benzothiazole-based imaging agents is in the study of neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD). acs.orgmedchemexpress.com The pathological hallmarks of these diseases include the aggregation of specific proteins, namely amyloid-beta (Aβ) peptides and α-synuclein, respectively. acs.orgsci-hub.se Benzothiazole derivatives, structurally related to Thioflavin T (a dye widely used to stain amyloid fibrils), are excellent candidates for imaging these protein aggregates. sci-hub.se

Researchers have synthesized numerous benzothiazole probes with high affinity and selectivity for Aβ plaques. nih.govnih.gov For example, a series of push-pull benzothiazole derivatives (PP-BTA ) were developed, with PP-BTA-4 showing the ability to clearly stain senile plaques in AD brain sections and Lewy bodies (composed of α-synuclein) in PD brain sections. acs.org Another probe, RM-28 , exhibited high affinity (Kd = 175.69 nM) and specificity for Aβ aggregates and was shown to cross the blood-brain barrier in mice, making it a promising candidate for in vivo imaging. nih.gov

Furthermore, benzothiazole derivatives have been radiolabeled for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. A radioiodinated derivative, [¹²⁵I]13 , showed high brain uptake and rapid clearance in normal mice, suggesting its potential as a PET imaging agent for detecting Aβ plaques in AD patients. nih.gov More recently, ⁶⁸Ga-labeled benzothiazole derivatives have been developed as potential PET agents for imaging cerebrovascular amyloid in cerebral amyloid angiopathy (CAA), a condition related to AD. acs.org These imaging agents are crucial tools for diagnosing disease, monitoring progression, and evaluating the efficacy of potential therapies.

Table 2: Examples of Benzothiazole-Based Imaging Agents

Vi. Benzothiazole in Coordination Chemistry and Metal Complexes

Synthesis and Structural Characterization of Benzothiazole (B30560) Metal Complexes

The synthesis of benzothiazole metal complexes typically involves the reaction of a benzothiazole-based ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnanobioletters.com The resulting complexes are often stable at room temperature and can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties. acs.orgnih.gov

Commonly used methods for characterization include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and magnetic susceptibility measurements. pnrjournal.commdpi.comias.ac.in These techniques provide crucial information on the stoichiometry, coordination environment, and geometry of the complexes. For instance, molar conductivity measurements in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used to determine the electrolytic or non-electrolytic nature of the complexes. pnrjournal.comijarse.com